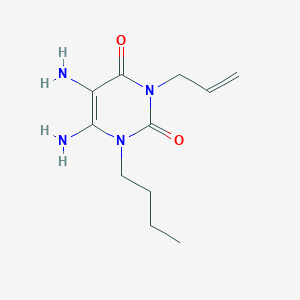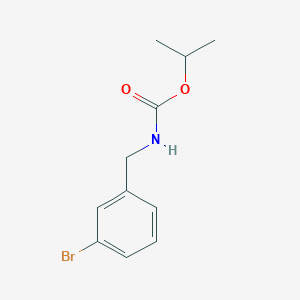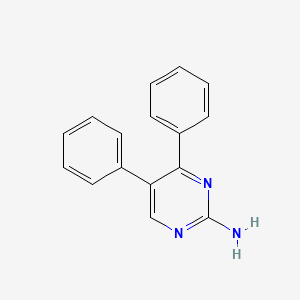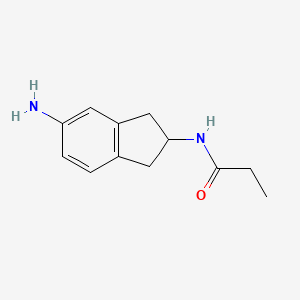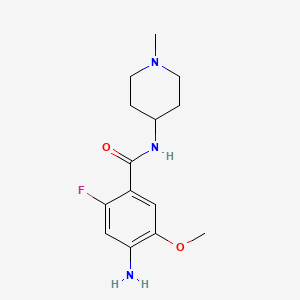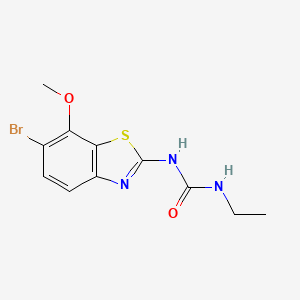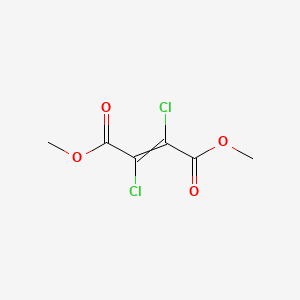
Dimethyl 2,3-dichlorobut-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula “Dimethyl 2,3-dichlorobut-2-enedioate” is known as 2,4-Dichlorophenoxyacetic acid. It is an organic compound that belongs to the class of chlorophenoxy acids. This compound is widely recognized for its use as a systemic herbicide, primarily targeting broadleaf weeds while leaving most grasses unaffected .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions. The reaction typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst to produce 2,4-dichlorophenol.
Reaction with Chloroacetic Acid: 2,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,4-Dichlorophenoxyacetic acid.
Industrial Production Methods: Industrial production of 2,4-Dichlorophenoxyacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenoxyacetic acids.
Substitution: Formation of halogen-substituted phenoxyacetic acids
科学的研究の応用
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic acids.
Biology: Employed in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.
Medicine: Investigated for its potential use in cancer research due to its ability to induce apoptosis in certain cancer cell lines.
Industry: Widely used as a herbicide in agriculture to control broadleaf weeds in crops such as cereals, pastures, and orchards
作用機序
2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. The compound targets specific molecular pathways involved in cell growth and differentiation, ultimately resulting in the collapse of plant vascular tissues .
類似化合物との比較
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorophenoxy herbicide with similar properties but more toxic.
Mecoprop: A chlorophenoxy herbicide used for similar purposes but with a different substitution pattern on the aromatic ring.
Uniqueness: 2,4-Dichlorophenoxyacetic acid is unique due to its selective action on broadleaf weeds while being relatively safe for grasses. Its widespread use and effectiveness have made it one of the most popular herbicides globally .
特性
分子式 |
C6H6Cl2O4 |
|---|---|
分子量 |
213.01 g/mol |
IUPAC名 |
dimethyl 2,3-dichlorobut-2-enedioate |
InChI |
InChI=1S/C6H6Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3 |
InChIキー |
YGDFORZEKOJPAN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C(C(=O)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


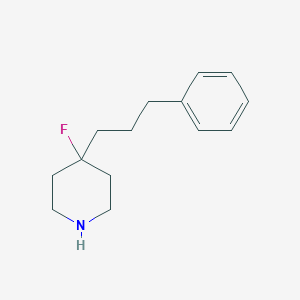
![Furo[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8340288.png)
![N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide](/img/structure/B8340301.png)
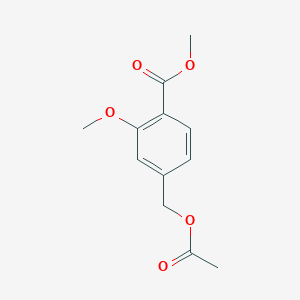
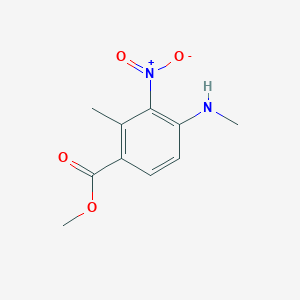
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B8340329.png)
